REACTION_CXSMILES
|
[S:1]([O:5][O:6][S:7]([O-:10])(=[O:9])=[O:8])([O-:4])(=[O:3])=[O:2].[K+:11].[K+].[S:13](=[O:17])(=[O:16])([OH:15])[OH:14]>>[S:1]([O:5][O:6][S:7]([OH:10])(=[O:9])=[O:8])([OH:4])(=[O:3])=[O:2].[S:13]([O-:17])([O-:16])(=[O:15])=[O:14].[K+:11].[K+:11] |f:0.1.2,5.6.7|
|
Name
|
( 9 )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])OOS(=O)(=O)[O-].[K+].[K+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
S(=O)(=O)(O)OOS(=O)(=O)O
|
Name
|
|
Type
|
product
|
Smiles
|
S(=O)(=O)([O-])[O-].[K+].[K+]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |